molecular formula C19H21N3O2S B2759654 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 894873-56-4

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2759654
CAS RN: 894873-56-4
M. Wt: 355.46
InChI Key: MMLWRRPGDWSBRZ-UHFFFAOYSA-N
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Description

The compound “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks . Another method involves the use of benzoxazinone derivatives, which are widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, is characterized by a fused heterocyclic system . This system includes a quinazoline ring, which is a nitrogen-containing heterocycle, and additional carbonyl linkages .


Chemical Reactions Analysis

The chemical reactions involving quinazolinones can lead to a diverse set of substituents at position 2 of the main quinazolinone scaffold . These reactions can be influenced by various factors, including the presence of hydroxyl groups and methoxy substituents .

Mechanism of Action

The mechanism of action of quinazolinones is largely dependent on their specific biological activity. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .

Future Directions

Quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities and their potential for drug discovery and optimization . Future research may focus on further exploring the biological activities of these compounds, developing novel synthesis methods, and investigating their potential applications in treating various pathological conditions .

properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2)21-14-9-5-4-8-13(14)18(22-19)25-12-17(23)20-15-10-6-7-11-16(15)24-3/h4-11,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWRRPGDWSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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